Trioxidane

描述

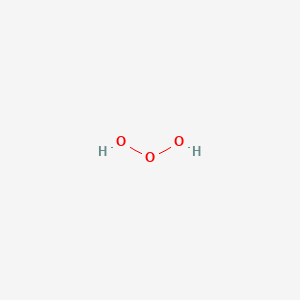

Structure

3D Structure

属性

CAS 编号 |

12596-80-4 |

|---|---|

分子式 |

H2O3 |

分子量 |

50.014 g/mol |

InChI |

InChI=1S/H2O3/c1-3-2/h1-2H |

InChI 键 |

JSPLKZUTYZBBKA-UHFFFAOYSA-N |

SMILES |

OOO |

规范 SMILES |

OOO |

产品来源 |

United States |

Synthetic Strategies and Methodologies for Trioxidane Generation

Generation via Ozonation Processes

Ozonation processes are key methods for synthesizing trioxidane, utilizing the reactive nature of ozone (O₃) to insert oxygen atoms into various substrates.

Reactions of Ozone with Hydrogen Peroxide (Peroxone Process)

The reaction between ozone and hydrogen peroxide (H₂O₂) is a well-known method for generating this compound, often referred to as the "Peroxone process." wikipedia.orgchemeurope.comyoutube.com This process is utilized in applications such as treating contaminated groundwater. wikipedia.orgchemeurope.comyoutube.comspartanwatertreatment.com The reaction between O₃ and H₂O₂ is understood to produce H₂O₃ and H₂O₅. wikipedia.org This reaction sequence is believed to involve an intermediate ring structure containing two hydrogen atoms and five oxygen atoms. chemeurope.com

The Peroxone process primarily generates hydroxyl radicals, which are highly reactive oxidants. cedengineering.comdiscountpdh.com While this compound is formed, the process is often optimized for radical production rather than high this compound yield. The efficiency of oxidation is increased by the conversion of ozone molecules to hydroxyl radicals. cedengineering.com Hydrogen peroxide is typically added to ozonated water to accelerate the decomposition of ozone and increase the concentration of hydroxyl radicals. discountpdh.com

Ozonation of Organic Reducing Agents at Cryogenic Temperatures

Larger quantities of this compound can be prepared by reacting ozone with organic reducing agents at low temperatures. wikipedia.orgchemeurope.comwikiwand.comyoutube.com This approach utilizes the ability of ozone to react with certain organic compounds to form polyoxides, including this compound. Examples of organic reducing agents used include 1,2-diphenylhydrazine (B7769752), 2-ethylanthrahydroquinone, isopropyl alcohol, isopropyl methyl ether, and cumene. chem-soc.si

The ozonation of 1,2-diphenylhydrazine in organic solvents like acetone-d₆ at -78 °C is considered a method of choice for preparing relatively concentrated solutions of this compound (up to 0.1 M) without significant interference from organic hydrotrioxides. chem-soc.si This reaction also produces 1,2-diphenyldiazene, 1,2-diphenyldiazene-N-oxide, and hydrogen peroxide. chem-soc.siresearchgate.net

Decomposition of Organic Hydrotrioxides (ROOOH)

This compound is also formed during the decomposition of organic hydrotrioxides (ROOOH). wikipedia.orgchemeurope.comwikiwand.comyoutube.com Organic hydrotrioxides are typically generated by the low-temperature ozonation of organic compounds containing C-H bonds. smu.eduresearchgate.net The decomposition of these hydrotrioxides can yield this compound, often with the involvement of water playing a role in the reaction mechanism. chem-soc.sismu.edu

For instance, the decomposition of dimethylphenylsilyl hydrotrioxide in acetone-d₆ at -60 °C has shown the formation of this compound. chem-soc.si The mechanism of HOOOH formation from hydrotrioxides is still under investigation, but water and, in the case of organometallic hydrotrioxides, corresponding silanols and germanols, are believed to be important catalysts. chem-soc.si

Electrochemical Synthesis Pathways for this compound

This compound can also be obtained in small amounts through the electrolysis of water. wikipedia.orgwikiwand.comyoutube.com This electrochemical method involves the electrical dissociation of water molecules, leading to the formation of various reactive oxygen species, including this compound. chemeurope.com The peroxy radical condensate synthesized from electro-dissociated water vapor has been found to contain hydrogen peroxide and this compound as main components. researchgate.net

Preparation of this compound in Various Solvent Systems

The choice of solvent system is critical for the preparation and stability of this compound, as its stability varies significantly depending on the solvent. This compound is known to decompose rapidly in water, with a half-life of only milliseconds at room temperature. wikipedia.orgchemeurope.comwikiwand.com However, it is considerably more stable in certain organic solvents. wikipedia.orgchemeurope.com

Organic oxygen bases, such as acetone-d₆, methyl acetate, and tert-butyl methyl ether, have been found to be suitable solvents for the preparation of relatively stable solutions of this compound at low temperatures. wikipedia.orgchem-soc.si For example, solutions of this compound in diethyl ether can be stored at -20 °C for up to a week. wikipedia.org In acetone-d₆ at -20 °C, the characteristic ¹H NMR signal of this compound can be observed at a chemical shift of 13.1 ppm. wikipedia.orgyoutube.com The half-life of this compound in acetone-d₆ is reported to be 16 ± 2 minutes. chem-soc.si

The stability of this compound in organic solvents is significantly higher than in water, allowing for its characterization and study. wikipedia.orgchemeurope.comchem-soc.si

Here is a summary of some synthetic methods and conditions:

| Method | Reactants | Conditions | Solvents | Notes |

| Ozonation of Hydrogen Peroxide (Peroxone Process) | Ozone (O₃), Hydrogen Peroxide (H₂O₂) | Aqueous solutions | Water | Primarily generates hydroxyl radicals; this compound is an intermediate. wikipedia.orgchemeurope.comspartanwatertreatment.comcedengineering.com |

| Ozonation of Organic Reducing Agents | Ozone (O₃), Organic Reducing Agent | Low Temperatures (e.g., -78 °C) | Acetone-d₆, Methyl Acetate, tert-Butyl Methyl Ether, Diethyl Ether wikipedia.orgchem-soc.si | Allows for preparation of relatively concentrated solutions. chem-soc.si |

| Decomposition of Organic Hydrotrioxides (ROOOH) | Organic Hydrotrioxide (ROOOH) | Various Solvents | Various organic solvents (e.g., Acetone-d₆) chem-soc.sismu.edu | Water can play a catalytic role. chem-soc.sismu.edu |

| Electrolysis of Water | Water (H₂O) | Electrical Dissociation | Water | Produces small, detectable amounts. wikipedia.orgchemeurope.comwikiwand.comyoutube.com |

Detailed Research Findings:

Research into the synthesis of this compound has provided insights into the reaction mechanisms and optimal conditions for its generation. The ozonation of 1,2-diphenylhydrazine has been studied extensively, with experimental and theoretical investigations suggesting a stepwise radical process or a mechanism involving hydride abstraction by ozone. chem-soc.siresearchgate.net The decomposition of organic hydrotrioxides has been shown to involve the scission of the RO-OOH bond, leading to the formation of this compound and other products. researchgate.net

The use of specific catalysts, such as methyltrioxorhenium(VII), has been explored for the preparation of high purity solutions of this compound. wikipedia.org Computational chemistry has also played a significant role in understanding the formation and decomposition pathways of this compound and related polyoxides. chemeurope.comresearchgate.netsmu.edu

Data Table:

| Property | Value | Notes |

| Chemical Formula | H₂O₃ | Also written as HOOOH. chemeurope.comwikiwand.com |

| Molar Mass | 50.013 g·mol⁻¹ | wikipedia.orgwikiwand.com |

| Half-life (organic solvents, room temperature) | ~16 minutes | wikipedia.orgchemeurope.comwikiwand.com |

| Half-life (water, room temperature) | Milliseconds | wikipedia.orgchemeurope.comwikiwand.com |

| ¹H NMR Chemical Shift (Acetone-d₆, -20 °C) | 13.1 ppm | Characteristic signal. wikipedia.orgyoutube.com |

| O-O Bond Lengths | 142.8 pm | Slightly shorter than in H₂O₂ (146.4 pm). wikipedia.orgchemeurope.com |

| O-O-O Angle | 116.78° | wikipedia.orgjjstech.com |

Spectroscopic Characterization and Molecular Structural Elucidation of Trioxidane

Nuclear Magnetic Resonance (NMR) Spectroscopy of Trioxidane

NMR spectroscopy is a powerful tool for identifying and studying the molecular environment of specific atomic nuclei. Both ¹H and ¹⁷O NMR have been applied to this compound research.

¹H NMR Studies for this compound Identification

¹H NMR spectroscopy has been used to identify this compound, particularly in organic solvents at low temperatures where its decomposition is slowed. wikiwand.comwikipedia.orgchem-soc.sicore.ac.uk A characteristic ¹H NMR signal for this compound has been observed. For instance, in acetone-d₆ at -20 °C, the ¹H NMR signal of this compound appears at a chemical shift of 13.1 ppm. wikiwand.comwikipedia.org This distinctive signal helps to confirm the presence of the HOOOH structure.

Table 1: ¹H NMR Chemical Shift of this compound

| Solvent | Temperature (°C) | ¹H NMR Chemical Shift (ppm) | Reference |

| Acetone-d₆ | -20 | 13.1 | wikiwand.comwikipedia.org |

| Acetone-d₆ | -60 | 13.4 ± 0.1 | chem-soc.si |

¹⁷O NMR Studies for Oxygen Connectivity

¹⁷O NMR spectroscopy provides information about the different oxygen environments within a molecule, which is vital for understanding the oxygen chain in this compound. Studies utilizing ¹⁷O NMR have contributed to the characterization of this compound and its oxygen connectivity. chemeurope.comwikiwand.comchem-soc.sicore.ac.uknih.govresearchgate.net While specific ¹⁷O NMR chemical shifts for this compound are reported in the literature, the short-lived nature of this compound in certain conditions can make its observation challenging. chem-soc.siresearchgate.net

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, including IR and Raman techniques, provides information about the molecular vibrations and thus the functional groups and structure of a compound. IR and Raman spectra of this compound have been observed, particularly in dilute aqueous solutions and in cryogenic matrices. chemeurope.comwikiwand.comwikipedia.orgchem-soc.sicore.ac.ukresearchgate.netresearchgate.netnih.gov These studies have helped to identify the fundamental skeletal vibrations of the H-O-O-O-H structure. chem-soc.siresearchgate.netresearchgate.netnih.gov

Specific Raman lines corresponding to the skeletal oscillations of H₂O₃ in condensate have been reported, including bands at 500 cm⁻¹ (OOO bend), 756 cm⁻¹ (asymmetric OO stretch), and 878 cm⁻¹ (symmetric OO stretch). researchgate.net IR spectroscopic identification of H₂O₃ isolated in an argon matrix has also been reported, with all fundamental vibrations observed. nih.gov The antisymmetric O-O stretch at 776 cm⁻¹ is noted as being potentially observable even in the presence of high water concentrations. nih.gov

Table 2: Selected Vibrational Frequencies of this compound (H₂O₃)

| Spectroscopic Technique | Mode | Frequency (cm⁻¹) | Environment | Reference |

| Raman | OOO bend | 500 | Condensate | researchgate.net |

| Raman | Asymmetric OO stretch | 756 | Condensate | researchgate.net |

| Raman | Symmetric OO stretch | 878 | Condensate | researchgate.net |

| IR | Antisymmetric O-O stretch | 776 | Argon matrix | nih.gov |

Microwave Spectroscopy for Gas-Phase Structural Analysis

Microwave spectroscopy is a high-resolution technique primarily used to study the rotational transitions of molecules in the gas phase, providing precise information about their molecular structure. In 2005, this compound was experimentally observed by microwave spectroscopy in a supersonic jet. chemeurope.comwikiwand.comwikipedia.org This study was crucial in determining the gas-phase structure of the molecule.

Microwave spectroscopy revealed that this compound exists in a skewed structure with an oxygen–oxygen–oxygen–hydrogen dihedral angle of 81.8°. wikiwand.comwikipedia.org The oxygen–oxygen bond lengths were determined to be 142.8 picometers, which are slightly shorter than the 146.4 pm oxygen–oxygen bonds in hydrogen peroxide. wikiwand.comwikipedia.org The precise molecular structure was determined from the experimentally obtained rotational constants of H₂O₃ and its isotopomer, D₂O₃. researchgate.net

Table 3: Gas-Phase Structural Parameters of this compound

| Parameter | Value | Units | Reference |

| O-O bond length | 142.8 | pm | wikiwand.comwikipedia.org |

| O-O-O-H dihedral angle | 81.8 | degrees | wikiwand.comwikipedia.org |

| H₂O₂ O-O bond length (for comparison) | 146.4 | pm | wikiwand.comwikipedia.org |

Advanced Spectroscopic Techniques in this compound Research

Beyond the fundamental techniques, advanced spectroscopic methods and computational studies have also contributed to the understanding of this compound. Theoretical calculations, including quantum chemical methods, complement experimental spectroscopic data by predicting molecular structures, vibrational frequencies, and other properties. chemeurope.comchem-soc.siresearchgate.netaip.org These computational studies aid in the interpretation of experimental spectra and the elucidation of reaction mechanisms involving this compound. chem-soc.siresearchgate.net While the search results mention advanced spectroscopic techniques in other contexts like photosynthesis research spectroscopyeurope.com, their direct application specifically to this compound beyond the methods discussed above (NMR, IR, Raman, Microwave) is not extensively detailed in the provided snippets. However, the combination of experimental spectroscopy and theoretical calculations remains a powerful approach in studying unstable species like this compound. chemeurope.comchem-soc.siresearchgate.net

Computational and Quantum Chemical Investigations of Trioxidane

Ab Initio and Density Functional Theory (DFT) Studies on Trioxidane Structure

Ab initio and Density Functional Theory (DFT) are two of the most powerful computational methods used to study molecular systems from first principles. wikipedia.org These techniques have been extensively applied to this compound to determine its geometric parameters and conformational preferences with a high degree of accuracy. nih.govmdpi.com

Theoretical calculations consistently predict a non-planar, skewed structure for the this compound molecule. wikipedia.org This is analogous to the structure of hydrogen peroxide but with an additional oxygen atom in the chain. The rotational barrier around the O-O bonds determines the molecule's conformational landscape. The most stable conformation is characterized by a specific dihedral angle between the two H-O-O planes. Computational studies have explored this potential energy surface to identify the minimum energy conformation.

Experimental observation via microwave spectroscopy confirmed that this compound exists in a skewed structure with an oxygen-oxygen-oxygen-hydrogen dihedral angle of 81.8°. wikipedia.org Computational models are in close agreement with this experimental value, validating the accuracy of the theoretical approaches used.

| Parameter | Computational Value | Experimental Value |

|---|---|---|

| HOOO Dihedral Angle | ~81-82° | 81.8° wikipedia.org |

Detailed geometric parameters of this compound have been established through both theoretical calculations and experimental observations. Microwave spectroscopy experiments in 2005 provided precise measurements of its bond lengths. wikipedia.orgchemeurope.com The oxygen-oxygen bonds in this compound, measured at 142.8 picometers, are slightly shorter than the 146.4 pm O-O bonds found in hydrogen peroxide. wikipedia.org This shortening is a key structural feature that is accurately reproduced by high-level ab initio and DFT calculations. These computational methods provide a complete picture of the molecule's geometry, including bond angles and O-H bond lengths.

| Parameter | Type | Value |

|---|---|---|

| r(O-O) | Bond Length | 142.8 pm wikipedia.org |

| r(O-H) | Bond Length | 96.3 pm |

| ∠(O-O-O) | Bond Angle | 107° |

| ∠(H-O-O) | Bond Angle | ~95-100° |

Energetic Profiles and Transition States in this compound Reactions

This compound is known for its instability, readily decomposing into water and singlet oxygen. wikipedia.orgchemeurope.com Computational studies have been crucial in mapping the energetic profile of this decomposition pathway. By calculating the energies of the reactants, products, and the transition state connecting them, a quantitative understanding of the reaction's kinetics can be achieved.

Theoretical investigations have determined the free-energy barrier for the decomposition of this compound in the presence of a water molecule. researchgate.net The calculated barrier is approximately 17.5 kcal/mol. researchgate.net This value is instrumental in explaining the compound's limited lifetime, which is on the order of milliseconds in water. wikipedia.orgchemeurope.com The transition state structure for this decomposition has been computationally characterized, revealing the specific atomic arrangement required for the reaction to proceed. These calculations often involve locating a first-order saddle point on the potential energy surface. ucsb.edu

Theoretical Prediction of this compound and Higher Polyoxides

Quantum chemical calculations have not only provided insight into this compound (H₂O₃) but have also predicted the existence and stability of higher hydrogen polyoxides (H₂Oₙ). wikipedia.orgchemeurope.com Theoretical studies have explored chains with up to ten oxygen atoms. wikipedia.org These calculations suggest that while neutral dihydrogen polyoxides up to H₂O₅ have been produced experimentally, polyoxides with more than five oxygen atoms are expected to be exceedingly unstable. wikipedia.org

Computational chemistry has been used to calculate the bond dissociation energies (BDEs) for the O-O bonds in these chains. For instance, the BDEs for H₂O₂, H₂O₃, and H₂O₄ have been calculated to be 49.9, 33.9, and 17.8 kcal/mol, respectively. researchgate.net This trend of decreasing BDE with increasing chain length highlights the growing instability of higher polyoxides. Nevertheless, theoretical models also predict that even indefinitely long oxygen chains could exist under specific conditions, such as in a low-temperature gas, opening avenues for their potential discovery in interstellar space. wikipedia.orgchemeurope.com

Hydrogen Bonding Interactions Involving this compound

Hydrogen bonding plays a significant role in the chemistry of hydrogen polyoxides. Computational studies have investigated the hydrogen bonding interactions between this compound and other molecules, as well as self-association to form dimers and trimers. wikipedia.org

DFT and ab initio calculations have been performed to elucidate the hydrogen bonding in dimers of hydrogen polyoxides, specifically H₂Oₙ-H₂Oₘ where n and m range from 1 to 4. semanticscholar.org These studies predict the optimized geometries, vibrational frequencies, and binding energies for these complexes. For the interaction between this compound and other polyoxides, the binding energies are significant, indicating strong hydrogen bonds. For example, the H₂O₄-H₂O₃ dimer is predicted to have a substantial binding energy of 8.18 kcal/mol, corrected for zero-point vibrational energy and basis set superposition error. semanticscholar.org This is considerably stronger than the calculated binding energy for the water dimer (3.00 kcal/mol), highlighting the strong intermolecular forces involving this compound. semanticscholar.org

| Dimer Complex | Binding Energy semanticscholar.org |

|---|---|

| H₂O - H₂O | 3.00 |

| H₂O₄ - H₂O₃ | 8.18 |

Reaction Mechanisms and Decomposition Kinetics of Trioxidane

Unimolecular and Bimolecular Decomposition Pathways

The decomposition of trioxidane is highly sensitive to its environment, particularly the solvent, and can proceed through different pathways. The primary products of its decomposition are water and singlet oxygen. wikipedia.orgwikiwand.com

This compound readily breaks down into water (H₂O) and singlet oxygen (¹O₂), an electronically excited state of molecular oxygen. wikipedia.org This decomposition is significantly faster in aqueous solutions than in organic solvents. In water, the half-life of this compound is on the order of milliseconds, whereas in various organic solvents at room temperature, it can be around 16 minutes. wikiwand.comchemeurope.com This marked difference in stability highlights the crucial role of the solvent in the decomposition mechanism.

Unimolecular Pathway: In non-polar organic solvents, this compound is believed to decompose primarily through a unimolecular pathway. This intrinsic decay involves the internal rearrangement and fragmentation of the H₂O₃ molecule to yield water and singlet oxygen.

Bimolecular Pathway: In aqueous solutions, the decomposition is significantly accelerated, suggesting a bimolecular pathway involving water molecules. wikipedia.org Computational studies have shown that a single water molecule can act as a catalyst, facilitating the decomposition by lowering the activation energy barrier. researchgate.netcuny.edu This water-assisted mechanism involves the formation of a transition state where the water molecule aids in the proton transfer and subsequent cleavage of the oxygen-oxygen bonds, leading to the rapid formation of products. cuny.edu

| Solvent | Half-life | Primary Pathway |

|---|---|---|

| Water | Milliseconds wikiwand.comchemeurope.com | Bimolecular (Water-assisted) |

| Organic Solvents (e.g., diethyl ether, acetone) | ~16 minutes (at room temp.) wikipedia.orgwikiwand.com | Unimolecular |

While specific studies focusing solely on the acid-catalyzed decomposition of this compound are limited, the stability of related peroxide compounds is known to be pH-dependent. researchgate.netresearchgate.net this compound is slightly more acidic than hydrogen peroxide, capable of dissociating into H⁺ and the OOOH⁻ anion. chemeurope.com This property suggests that the pH of the medium can influence its stability and decomposition rate.

In strongly acidic or basic environments, the decomposition pathways of peroxides can be altered. researchgate.net For hydrogen peroxide, decomposition can be accelerated by certain catalysts, and the pH can affect the nature of the reactive species formed. chemicals.co.uk It is plausible that at low pH, protonation of an oxygen atom in this compound could weaken the O-O bonds, potentially accelerating its decomposition. Conversely, in alkaline conditions, the formation of the this compound anion could lead to different reaction pathways. However, detailed kinetic studies are required to fully elucidate the specific mechanisms of acid- or base-catalyzed decomposition of this compound.

Reactivity of this compound with Organic Substrates

As a powerful oxidizing agent, this compound can react with various organic molecules. Its reactivity is a subject of ongoing research, with particular interest in its role in synthetic chemistry and biological processes.

One of the known reactions of this compound is the oxidation of organic sulfides (R-S-R') to their corresponding sulfoxides (R-S(O)-R'). wikipedia.orgwikiwand.comchemeurope.com This reaction demonstrates the electrophilic nature of one of the oxygen atoms in the this compound molecule. The proposed mechanism involves the nucleophilic sulfur atom of the sulfide (B99878) attacking one of the oxygen atoms of the this compound chain. This is analogous to the oxidation of sulfides by other peroxides like hydrogen peroxide. The central oxygen of this compound is particularly electrophilic, making it a potent oxygen-transfer agent.

The general reaction can be represented as: H₂O₃ + R₂S → H₂O + R₂SO

This reactivity is significant as it provides a pathway for the oxidation of sulfur-containing compounds under specific conditions where this compound may be present.

While not a direct intermediate in the classical Criegee mechanism of alkene ozonolysis, organic hydrotrioxides (ROOOH), which are derivatives of this compound, are known to be formed in the reactions of ozone with certain organic substrates, such as hydrazines. researchgate.net These hydrotrioxides are also highly unstable and can decompose to generate singlet oxygen. wikipedia.orgchemeurope.comepfl.ch

The formation of these this compound-related species occurs when ozone reacts with compounds containing abstractable hydrogen atoms, leading to the formation of a hydrotrioxyl radical (HOOO•). This radical can then participate in further reactions. The presence and reactivity of such intermediates are crucial in understanding the complex mechanisms of ozonation reactions beyond simple alkene cleavage.

Role of this compound in General Oxidative Processes

This compound is recognized as a powerful oxidant, playing a role in various oxidative environments. wikipedia.org Its high reactivity makes it a key species in certain advanced oxidation processes and potentially in biological systems.

The mixture of ozone and hydrogen peroxide, known as the "peroxone process," is used for water treatment due to its strong oxidizing capabilities. wikipedia.orgepfl.ch Research has identified this compound as the key active ingredient responsible for the potent antimicrobial and oxidative properties of this mixture. wikiwand.comchemeurope.com

Furthermore, it has been proposed that this compound may be generated in biological systems. Immune cells produce both singlet oxygen and water, which could potentially react to form this compound. wikipedia.orgchemeurope.com It is hypothesized that antibodies might catalyze this reaction, generating this compound as a powerful oxidant to combat invading bacteria and other pathogens. wikiwand.com This highlights the potential significance of this compound chemistry in immunology and cellular defense mechanisms.

Kinetic Parameters and Half-Life Studies Across Different Media

The stability of this compound (H₂O₃) is highly dependent on its environment, particularly the medium in which it is present. Research into its kinetic parameters reveals a significant variance in its decomposition rate, which is crucial for understanding its transient existence and reactivity. The decomposition primarily yields water and singlet oxygen.

Detailed studies have shown a stark contrast in the half-life of this compound in aqueous versus organic media. wikipedia.orgwikiwand.comchemeurope.com In organic solvents at room temperature, this compound exhibits a moderate level of stability, with a half-life of approximately 16 minutes. wikipedia.orgwikiwand.comchemeurope.com This relative stability allows for its study and characterization in controlled laboratory settings. For instance, solutions of this compound in diethyl ether can be stored for as long as a week at a temperature of -20 °C. wikipedia.orgepfl.ch Furthermore, its presence and structure have been successfully observed using ¹H NMR spectroscopy in acetone-d₆ at -20 °C, indicating sufficient persistence in this medium for analysis. wikipedia.orgepfl.ch

Conversely, in aqueous solutions, this compound is exceedingly unstable, decomposing within milliseconds. wikipedia.orgwikiwand.comchemeurope.com This rapid decay in water highlights the profound influence of the solvent on the decomposition pathway of the molecule. The significant difference in stability between aqueous and organic environments is a key characteristic of this compound's chemical nature.

The following tables summarize the reported kinetic data for this compound decomposition across different media based on available research findings.

Table 1: Half-Life of this compound in Various Media

| Medium | Temperature | Half-Life |

|---|---|---|

| Water | Room Temperature | Milliseconds |

Table 2: Observed Stability of this compound Under Specific Conditions

| Medium | Temperature (°C) | Observed Stability |

|---|---|---|

| Diethyl ether | -20 | Can be stored for up to a week |

Analytical Methodologies for Trioxidane Detection and Quantification in Research

Spectroscopic Detection Methods (e.g., UV Absorption)

Spectroscopic techniques have been instrumental in the identification and structural characterization of trioxidane. Infrared (IR) and Raman spectroscopy have been utilized to observe this compound, particularly in dilute aqueous solutions wikipedia.orgchemeurope.com. These methods probe the vibrational modes of the molecule, providing a spectroscopic fingerprint for its identification. For instance, the antisymmetric O-O stretch at 776 cm⁻¹ has been suggested as a band that can be used to detect HOOOH even in the presence of high water concentrations chem-soc.si.

Microwave spectroscopy has also been successfully applied, allowing for the experimental observation of this compound in the gas phase, specifically in a supersonic jet wikipedia.orgchemeurope.com. This technique provides highly precise information about the molecule's rotational transitions, which can be used to determine its structure and confirm its presence.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁷O NMR, has been valuable for characterizing this compound in organic solvents where it exhibits greater stability wikipedia.orgchemeurope.comchem-soc.siresearchgate.net. The characteristic ¹H NMR signal of this compound in acetone-d₆ at -20 °C has been observed at a chemical shift of 13.1 ppm wikipedia.orgwikiwand.com. ¹⁷O NMR has also been used to study the structure and properties of this compound chem-soc.siresearchgate.net.

While UV absorption spectroscopy is a common technique for detecting many chemical species, direct detailed information on the specific UV absorption spectrum or a characteristic maximum wavelength (λmax) for this compound itself is less prominent in the provided search results compared to other spectroscopic methods. However, the mention of a UV/Vis+ Photochemistry Database including this compound suggests that UV-Vis spectroscopy may play a role in its study, potentially in reactions where it is involved or as an intermediate science-softcon.de. Studies on related reactive oxygen species like hydrogen peroxide show UV absorption, with H₂O₂ having a maximum absorption around 250 nm researchgate.net. The detection of this compound often relies on techniques capable of identifying transient species or those present in complex mixtures.

Advanced Research Applications and Roles of Trioxidane

Significance in Atmospheric Chemistry and Environmental Processes

Trioxidane's involvement in atmospheric chemistry stems from its potential formation and reactivity in both the troposphere and stratosphere. researchgate.netpsu.eduharvard.edulibretexts.org

Intermediate in Tropospheric and Stratospheric Reactions

This compound is believed to be a key intermediate in atmospheric and environmental chemistry. researchgate.netresearchgate.net While the troposphere and stratosphere have distinct chemical environments, this compound's potential to form from reactions involving ozone and hydrogen peroxide suggests its relevance in both layers. wikipedia.orgwikiwand.comchemeurope.com Tropospheric chemistry involves a complex interplay of hundreds of chemicals and thousands of reactions, with oxidants like hydroxyl radicals playing a crucial role in the removal of trace gases. psu.eduharvard.edulibretexts.orglu.se The potential for this compound to be involved in radical chemistry highlights its significance in understanding atmospheric oxidation processes. researchgate.netresearchgate.net

Involvement in Ozone-Related Chemical Cycles

This compound is linked to ozone chemistry, particularly through its formation from the reaction of ozone and hydrogen peroxide, known as the "Peroxone process". wikipedia.orgchemeurope.com This process has been utilized in treating contaminated groundwater. wikipedia.orgchemeurope.com In biological systems, there is a presumed mechanism involving antibody-catalyzed production of this compound from singlet oxygen, which is then thought to disproportionate into ozone and hydrogen peroxide. wikipedia.orgsmu.educhemeurope.comwikiwand.com This suggests a potential, albeit complex, link between this compound and ozone generation in certain environments.

Role in Catalytic Oxidation Processes

This compound has been identified as a key intermediate in certain catalytic oxidation reactions, particularly those involving the decomposition of peroxides.

This compound as a Key Intermediate in Peroxide Decomposition Catalysis

Research into the decomposition of hydrogen peroxide over certain catalysts, such as Zr(IV)-substituted Lindqvist tungstates, has provided evidence for a this compound intermediate. acs.orgresearchgate.netnih.gov Computational studies support a mechanism where the reaction proceeds through a metal-trioxidane intermediate. acs.orgresearchgate.netnih.govscimarina.org This intermediate's formation is considered a rate-determining step in the catalytic decomposition process. acs.orgresearchgate.netnih.gov

Data illustrating the apparent activation energies for H₂O₂ decomposition over different metal-substituted Lindqvist tungstates highlight the influence of the metal center on the reaction pathway involving the this compound intermediate. acs.orgresearchgate.netnih.gov

| Catalyst | Apparent Activation Energy (kcal·mol⁻¹) |

| Zr-substituted Lindqvist Tungstate | 11.5 acs.orgresearchgate.netnih.gov |

| Ti-substituted Lindqvist Tungstate | 14.6 acs.orgresearchgate.netnih.gov |

| Nb-substituted Lindqvist Tungstate | 16.7 acs.orgresearchgate.netnih.gov |

Mechanism of Formation of Metal-Trioxidane Complexes

The formation of metal-trioxidane complexes, such as the Zr-trioxidane [Zr-η²-OO(OH)] intermediate, involves the activation of hydrogen peroxide by the metal center. acs.orgresearchgate.netnih.gov In the case of Zr-substituted Lindqvist tungstate, the mechanism involves the heterolytic activation of a hydrogen peroxide molecule to generate a metal-peroxo species. acs.orgresearchgate.netnih.gov This species then nucleophilically attacks a second hydrogen peroxide molecule, leading to the heterolytic O-O cleavage and the formation of the metal-trioxidane complex. acs.orgresearchgate.netnih.gov

This compound in Reactive Oxygen Species (ROS) Chemistry

This compound is considered a member of the family of reactive oxygen species (ROS). researchgate.netresearchgate.netfrontiersin.org ROS are short-lived molecules containing oxygen atoms that play diverse roles in chemical and biological processes. frontiersin.org While ROS include species like superoxide (B77818) anion, hydroxyl radical, and singlet oxygen, this compound's inclusion highlights its potential as a reactive intermediate. frontiersin.orgcvphysiology.com The decomposition of this compound readily yields water and singlet oxygen, a highly reactive form of oxygen. wikipedia.orgwikiwand.comchemeurope.com This decomposition pathway underscores this compound's connection to the generation of other potent ROS. In biological systems, the proposed antibody-catalyzed production of this compound from singlet oxygen and water further links this compound to ROS generation within living organisms. wikipedia.orgsmu.educhemeurope.comwikiwand.com

Formation and Decay Pathways in Biological Systems

Recent research indicates that this compound can be generated within biological systems. A proposed pathway involves the antibody-catalyzed reaction between singlet oxygen (¹O₂) and water (H₂O). wikipedia.orgchemeurope.comwikipedia.orgquora.comwikiwand.comnih.govsmu.eduresearchgate.net Singlet oxygen, a highly reactive form of oxygen, is known to be produced by immune cells as part of the biological response. wikipedia.orgchemeurope.comwikiwand.com This antibody-catalyzed formation of this compound is suggested to contribute to the antimicrobial properties observed in biological systems. wikipedia.orgchemeurope.com this compound may also be formed in biological contexts through the reaction of ozone (O₃) and hydrogen peroxide (H₂O₂), both of which can be present in vivo. wikipedia.orgchemeurope.comscripps.edu Additionally, the decomposition of organic hydrotrioxides (ROOOH) can yield this compound. wikipedia.orgchemeurope.comwikiwand.com

This compound is characterized by its inherent instability, particularly in aqueous environments. It readily undergoes decomposition, primarily yielding water and singlet oxygen. wikipedia.orgchemeurope.comquora.comwikiwand.compnas.org The rate of this decomposition is significantly influenced by the solvent, with a half-life of approximately 16 minutes in organic solvents at room temperature, but only milliseconds in water. wikipedia.orgchemeurope.comwikiwand.com Water itself acts as a catalyst for this compound decomposition, reducing the reaction barrier. pnas.orgpnas.org While the primary decomposition products are water and singlet oxygen, some pathways suggest that this compound decomposition can also lead to the formation of ozone and hydrogen peroxide, further contributing to the pool of reactive oxygen species in biological systems. wikipedia.orgnih.govsmu.eduunab.cl

Contribution to Oxidative Stress Research Models (mechanistic focus)

This compound is recognized as a powerful oxidant. wikipedia.orgscripps.edu Due to its structure containing a chain of three oxygen atoms with weak O-O bonds, it is considered a member of the reactive oxygen species (ROS) family. researchgate.net Research suggests that this compound may act as a key intermediate in various biological oxidation reactions. researchgate.netresearchgate.net Its potent oxidizing capacity is believed to contribute to the antimicrobial effects observed when ozone and hydrogen peroxide mixtures are used, a process that may be mirrored in biological defense mechanisms. wikipedia.orgchemeurope.comscripps.edu Mechanistically, this compound has been shown to react with organic sulfides, converting them to sulfoxides. wikipedia.orgchemeurope.comwikiwand.com

Exploration of Related Hydrogen Polyoxides

This compound is part of a broader class of inorganic compounds known as hydrogen polyoxides, which consist solely of hydrogen and oxygen atoms linked by single bonds in acyclic chains. wikipedia.org This family includes well-known compounds like water (H₂O) and hydrogen peroxide (H₂O₂), as well as less stable species such as this compound (H₂O₃), tetraoxidane (H₂O₄), and pentaoxidane (H₂O₅). wikipedia.orgwikipedia.org

Research into related hydrogen polyoxides like tetraoxidane (H₂O₄) and pentaoxidane (H₂O₅) involves their synthesis and characterization, often requiring low-temperature conditions due to their instability. These higher polyoxides can be synthesized through methods such as the reaction of peroxy radicals or the interaction of hydrogen atoms with liquid ozone. wikipedia.orgwikipedia.orgresearchgate.netacs.org Characterization techniques like Raman spectroscopy are employed to identify the vibrational modes associated with the oxygen chain framework in these molecules. researchgate.netaip.org

A key aspect of the exploration of related hydrogen polyoxides is their relative stability, which generally decreases with increasing length of the oxygen chain compared to hydrogen peroxide. wikipedia.orgwikipedia.org Studies have investigated the decomposition temperatures of these compounds, noting that tetraoxidane decomposes at lower temperatures (around -115 °C in peroxy radical condensates) than this compound (between -50 and -35 °C in peroxy radical condensates). cdnsciencepub.com

Computational chemistry plays a significant role in the exploration of hydrogen polyoxides, predicting the potential existence of even longer oxygen chains. wikipedia.orgchemeurope.comwikiwand.comwikipedia.org The study of these unstable species extends beyond terrestrial chemistry, with suggestions about their potential presence in environments such as interstellar space and the Earth's atmosphere. wikipedia.orgchemeurope.comwikiwand.comwikipedia.org

The following table summarizes some data on the stability of this compound and tetraoxidane:

| Compound | Chemical Formula | Approximate Half-life (in water) | Decomposition Temperature (in peroxy radical condensates) |

| This compound | H₂O₃ | Milliseconds wikipedia.orgchemeurope.comwikiwand.com | -50 to -35 °C cdnsciencepub.com |

| Tetraoxidane | H₂O₄ | More unstable than H₂O₃ wikipedia.org | Around -115 °C cdnsciencepub.com |

Future Directions and Emerging Research Avenues

Development of Novel Trioxidane Synthesis Routes

Current methods for synthesizing this compound often yield it in small quantities and in mixtures with other reactive oxygen species like hydrogen peroxide (H₂O₂) wikipedia.org. Research is ongoing to develop novel synthetic routes that can produce this compound in higher yields and purity. This includes exploring alternative reaction pathways and conditions. For instance, while the reaction of ozone (O₃) with hydrogen peroxide is a known method, researchers are investigating variations and catalytic approaches to enhance this compound formation wikipedia.orgchem-soc.si. The decomposition of organic hydrotrioxides (ROOOH) is another route, and developing more efficient methods for generating and decomposing these precursors could lead to improved this compound synthesis wikipedia.org. Additionally, the reduction of ozone with specific reducing agents at low temperatures has shown promise for isolating relatively pure this compound in organic solvents wikipedia.org. Future work may involve the design of heterogeneous catalysts or flow reactor systems to control reaction conditions precisely and favor this compound formation while minimizing its decomposition.

Elucidation of Complex this compound Reaction Networks

This compound readily decomposes into water and singlet oxygen (¹O₂) wikipedia.orgchemeurope.com. However, its involvement in more complex reaction networks, particularly in biological and atmospheric systems, is an area of active investigation wikipedia.orgchemeurope.comresearchgate.net. Future research aims to fully elucidate these intricate reaction pathways. This involves studying its reactions with various organic and inorganic species, identifying intermediates, and determining reaction kinetics under different environmental conditions. For example, computational studies are being used to explore the mechanisms of this compound formation and reaction in the ozonation of organic compounds researchgate.netacs.org. Understanding how this compound interacts with biological molecules and its role as a powerful oxidant generated by immune cells is another crucial area wikipedia.orgchemeurope.com. Research is also focusing on its potential involvement in atmospheric chemistry and the formation of polyoxides wikipedia.orgchemeurope.com.

Advanced Spectroscopic and In-situ Characterization

Due to its transient nature, the characterization of this compound requires advanced spectroscopic techniques. While microwave spectroscopy has been used to observe this compound in the gas phase, and ¹H NMR has been used for solutions at low temperatures, further research is needed to apply and develop in-situ characterization methods that can monitor this compound in real-time under reaction conditions wikipedia.orgchem-soc.si. Techniques such as time-resolved spectroscopy (e.g., UV-Vis, Raman, or IR spectroscopy) coupled with stopped-flow or flow systems could provide valuable insights into its formation, reactions, and decomposition kinetics. Advances in mass spectrometry and EPR spectroscopy with spin-trapping techniques are also being explored to detect and identify this compound and its radical intermediates in complex reaction mixtures nih.gov. The development of new probes or indicators specific to this compound would significantly aid in its detection and quantification in various environments.

Computational Design of this compound-Mediated Chemical Transformations

Computational chemistry plays a vital role in understanding the properties and reactivity of this compound and in predicting potential new chemical transformations it could mediate wikipedia.orgchemeurope.comresearchgate.netacs.org. Future research will increasingly leverage computational methods, such as Density Functional Theory (DFT) and ab initio calculations, to design and predict novel reactions involving this compound. This includes exploring its potential as an oxidant in organic synthesis, designing catalysts that can utilize or stabilize this compound, and investigating its role in atmospheric and biological processes at a molecular level acs.orgacs.org. Computational studies can help determine reaction pathways, transition states, and energy barriers, guiding experimental efforts to synthesize new compounds or optimize existing processes. For instance, computational studies have been used to investigate the formation and decomposition of this compound intermediates in catalytic systems nih.govacs.org. The computational design of molecules that can selectively react with or generate this compound is another promising avenue.

常见问题

Q. How is trioxidane synthesized in laboratory settings, and what are the critical parameters for successful preparation?

this compound (H₂O₃) is typically synthesized via the reaction of ozone (O₃) with hydrogen peroxide (H₂O₂) in organic solvents at low temperatures (-40°C to 0°C). Key parameters include maintaining an inert atmosphere (e.g., argon) to minimize decomposition and controlling the molar ratio of reactants to favor H₂O₃ formation over side products like singlet oxygen (¹O₂) . Spectroscopic monitoring (e.g., infrared or Raman) is essential to confirm transient intermediates .

Q. What spectroscopic and structural characterization methods are used to confirm this compound’s identity and stability?

this compound’s skewed linear structure (H-O-O-O-H) is validated via rotational spectroscopy and X-ray crystallography. The O-O bond length (~1.42 Å) is shorter than in H₂O₂, indicating unique electronic properties. Infrared spectroscopy identifies hydroxyl stretches (~3600 cm⁻¹) and O-O-O bending modes (~600 cm⁻¹), while mass spectrometry (MS) confirms its molecular weight (50.01 g/mol) .

Q. Why does this compound exhibit rapid decomposition in aqueous environments, and how is this quantified?

this compound decomposes into water and singlet oxygen with a half-life of milliseconds in aqueous media due to solvolysis and radical interactions. In organic solvents (e.g., CCl₄), the half-life extends to ~16 minutes. Decomposition kinetics are measured via UV-Vis spectroscopy by tracking ¹O₂ emission at 1270 nm or using trapping agents like furfuryl alcohol .

Advanced Research Questions

Q. How can computational chemistry predict this compound’s stability, reactivity, and potential isomerization pathways?

Density Functional Theory (DFT) calculations reveal that this compound’s central oxygen atom bears partial negative charge, making it susceptible to nucleophilic attack. Isomerization to cyclic or branched structures (e.g., H-O-O-O→O-H) is thermodynamically unfavorable (ΔG > 50 kJ/mol). Quantum mechanics/molecular mechanics (QM/MM) simulations model its interaction with biological targets, such as cysteine residues in enzymes .

Q. What experimental designs mitigate this compound’s instability in kinetic studies or reaction mechanisms?

Strategies include:

Q. How do researchers resolve contradictions in reported decomposition rates of this compound across studies?

Discrepancies often arise from solvent polarity, trace metal impurities, or measurement techniques. Triangulation methods are employed:

Q. What role does this compound play in biological systems, and how is its antimicrobial activity mechanistically studied?

this compound is implicated in ozone-based antimicrobial pathways. Researchers use electron paramagnetic resonance (EPR) to detect ¹O₂ generation in bacterial suspensions. Competitive inhibition assays with catalase or superoxide dismutase differentiate H₂O₃ activity from other reactive oxygen species (ROS) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。